PROTAC CYP1B1 degrader-2

PROTAC CYP1B1 degradation DC50

PROTAC CYP1B1 degrader-2, also designated as compound PV2, is a von Hippel-Landau (VHL) E3 ligase-based proteolysis-targeting chimera (PROTAC) designed to induce targeted degradation of cytochrome P450 1B1 (CYP1B1). This compound, with the molecular formula C49H56ClN7O5S3 and CAS number 2836297-26-6, functions by recruiting the VHL E3 ubiquitin ligase to CYP1B1, leading to its ubiquitination and subsequent proteasomal degradation.

Molecular Formula C49H56ClN7O5S3
Molecular Weight 954.7 g/mol
Cat. No. B15543270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC CYP1B1 degrader-2
Molecular FormulaC49H56ClN7O5S3
Molecular Weight954.7 g/mol
Structural Identifiers
InChIInChI=1S/C49H56ClN7O5S3/c1-30(32-16-18-33(19-17-32)43-31(2)51-29-65-43)52-45(60)40-25-36(58)26-57(40)47(61)44(49(3,4)5)56-42(59)15-9-7-6-8-12-24-62-41-14-11-10-13-37(41)38-27-63-46(54-38)39-28-64-48(55-39)53-35-22-20-34(50)21-23-35/h10-11,13-14,16-23,27-30,36,40,44,58H,6-9,12,15,24-26H2,1-5H3,(H,52,60)(H,53,55)(H,56,59)/t30-,36+,40-,44+/m0/s1
InChIKeyFUWMQQKQTVJWOX-HBZXKZFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PROTAC CYP1B1 degrader-2 (PV2) - High-Potency VHL-Based CYP1B1 Degrader for Oncology Research


PROTAC CYP1B1 degrader-2, also designated as compound PV2, is a von Hippel-Landau (VHL) E3 ligase-based proteolysis-targeting chimera (PROTAC) designed to induce targeted degradation of cytochrome P450 1B1 (CYP1B1). This compound, with the molecular formula C49H56ClN7O5S3 and CAS number 2836297-26-6, functions by recruiting the VHL E3 ubiquitin ligase to CYP1B1, leading to its ubiquitination and subsequent proteasomal degradation [1]. In A549/Taxol non-small cell lung cancer cells, PV2 achieves a half-maximal degradation concentration (DC50) of 1.0 nM after 24 hours and induces over 90% CYP1B1 degradation at concentrations as low as 10 nM [1]. Beyond degradation, PV2 inhibits the growth, migration, and invasion of A549/Taxol cells, thereby addressing both the enzymatic and scaffolding functions of CYP1B1 implicated in drug resistance and metastasis [1].

Why PROTAC CYP1B1 degrader-2 (PV2) Cannot Be Replaced by In-Class CYP1B1 Inhibitors or First-Generation PROTACs


Targeting CYP1B1 for therapeutic intervention has historically relied on small-molecule inhibitors that block its enzymatic activity. However, CYP1B1 also possesses non-enzymatic scaffolding functions that contribute to drug resistance and metastasis, which inhibitors cannot fully address [1]. Moreover, first-generation CYP1B1-targeting PROTACs, such as PROTAC CYP1B1 degrader-1 (Compound 6C), exhibit significantly lower degradation potency (IC50 = 95.1 nM) and require higher concentrations to achieve effective protein knockdown . The quantitative evidence presented in Section 3 demonstrates that PROTAC CYP1B1 degrader-2 (PV2) offers a unique combination of sub-nanomolar degradation potency, superior degradation efficiency at low concentrations, and enhanced functional outcomes—including restoration of Taxol sensitivity and suppression of migration/invasion—that are not recapitulated by inhibitors or earlier PROTACs [1]. These performance gaps preclude simple substitution and necessitate product-specific selection.

Quantitative Differentiation Evidence for PROTAC CYP1B1 degrader-2 (PV2) Against Comparators


Sub-Nanomolar Degradation Potency vs. First-Generation PROTAC Degrader

PROTAC CYP1B1 degrader-2 (PV2) demonstrates a DC50 of 1.0 nM for CYP1B1 degradation in A549/Taxol cells at 24 hours, representing a ~95-fold improvement in potency over the first-generation PROTAC CYP1B1 degrader-1 (Compound 6C), which exhibits an IC50 of 95.1 nM for CYP1B1 inhibition [1].

PROTAC CYP1B1 degradation DC50

Deep CYP1B1 Degradation at Low Nanomolar Concentration

PV2 achieves >90% degradation of CYP1B1 protein at a concentration of just 10 nM in A549/Taxol cells, as quantified in Western blot analyses [1]. While direct comparative data for maximal degradation (Dmax) of PROTAC CYP1B1 degrader-1 at equivalent low concentrations are not available, the first-generation compound requires concentrations exceeding its 95.1 nM IC50 to approach comparable degradation levels .

PROTAC efficacy protein degradation maximal effect

Superior Suppression of Cell Migration vs. CYP1B1 Inhibitor A1

In direct head-to-head comparisons, PV2 more effectively suppressed the migration of A549/Taxol cells than the CYP1B1 inhibitor A1 (also known as CYP1B1 ligand 3, IC50 = 11.9 nM for CYP1B1 inhibition) [1]. The enhanced anti-migratory effect of PV2 is mechanistically linked to its ability to degrade the entire CYP1B1 protein, thereby eliminating both enzymatic and scaffolding functions, whereas inhibitor A1 only blocks the enzyme's catalytic site [1].

cancer metastasis cell migration CYP1B1 inhibitor

Enhanced Sensitivity to Taxol in Resistant NSCLC Cells

PV2 treatment significantly enhances the sensitivity of the Taxol-resistant A549/Taxol subline to Taxol [1]. This sensitization effect is attributed to PV2's ability to degrade CYP1B1, leading to stronger inhibitory effects on P-glycoprotein (P-gp), a major efflux pump mediating Taxol resistance [1]. In contrast, CYP1B1 inhibitor A1 does not recapitulate this robust Taxol sensitization [1].

drug resistance Taxol sensitization P-gp inhibition

Optimized VHL-Based Ternary Complex Formation for Efficient Degradation

PROTAC CYP1B1 degrader-2 (PV2) is specifically engineered with a VHL E3 ligase ligand (HY-112078), a flexible linker (8-bromooctanoic acid), and a high-affinity CYP1B1-targeting warhead (CYP1B1 ligand 3, IC50 = 11.9 nM) . This configuration yields a DC50 of 1.0 nM and >90% degradation at 10 nM [1]. While PROTAC CYP1B1 degrader-1 also utilizes a VHL ligand, its α-naphthoflavone-based warhead exhibits lower affinity and suboptimal ternary complex geometry, resulting in a 95-fold higher IC50 .

PROTAC design E3 ligase ternary complex

Recommended Applications of PROTAC CYP1B1 degrader-2 (PV2) in Oncology and Drug Resistance Research


Elucidating CYP1B1 Scaffolding Functions in Taxol-Resistant NSCLC

Use PV2 to distinguish between the enzymatic and non-enzymatic (scaffolding) roles of CYP1B1 in driving Taxol resistance. By degrading the entire protein, PV2 reveals phenotypes masked by catalytic-site inhibitors, such as altered P-gp activity and FAK/SRC/EMT pathway modulation, as demonstrated in A549/Taxol cells [1]. This application is critical for researchers seeking to understand the full spectrum of CYP1B1-mediated oncogenic signaling.

Developing Combination Therapies to Overcome Acquired Chemotherapy Resistance

Employ PV2 as a chemical tool to investigate synergistic effects with Taxol or other chemotherapeutics in CYP1B1-overexpressing cancer models. The compound's ability to resensitize Taxol-resistant A549 cells provides a robust experimental system for evaluating combination regimens and for validating CYP1B1 degradation as a therapeutic strategy [1].

High-Content Screening for Downstream Effectors of CYP1B1 Degradation

Leverage the sub-nanomolar potency and deep degradation efficacy of PV2 (DC50 = 1.0 nM; >90% degradation at 10 nM) to conduct high-content or high-throughput screens aimed at identifying genes, proteins, or pathways that are differentially regulated upon acute CYP1B1 loss [1]. The low effective concentration minimizes off-target compound effects, enhancing signal-to-noise in such assays.

Benchmarking Novel PROTAC Designs Targeting Cytochrome P450 Enzymes

Utilize PV2 as a reference standard when developing or evaluating new PROTAC molecules directed against CYP1B1 or related P450 enzymes. The well-characterized DC50 of 1.0 nM and detailed structure-activity relationship (VHL ligand, linker, and warhead composition) provide a quantitative benchmark for comparing degradation efficiency, ternary complex formation, and functional outcomes [1].

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